molecular formula C21H29N5O3 B11188316 1-(4-methoxyphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-methoxyphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11188316
M. Wt: 399.5 g/mol
InChI Key: LXGYXHPHEFIREZ-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core, substituted with methoxyphenyl, dimethyl, and morpholine groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H29N5O3/c1-16-17(2)22-21-25(18-4-6-19(28-3)7-5-18)14-24(15-26(21)20(16)27)9-8-23-10-12-29-13-11-23/h4-7H,8-15H2,1-3H3

InChI Key

LXGYXHPHEFIREZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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